Trichloro(dimethylamine)boron

Boron nitride precursor synthesis Stepwise aminolysis Stoichiometric intermediate control

Trichloro(dimethylamine)boron, systematically Cl₃B·NH(CH₃)₂ (CAS 13072-44-1, molecular formula C₂H₇BCl₃N, molecular weight 162.25 g/mol), is the 1:1 Lewis acid–base adduct formed between boron trichloride and dimethylamine. Unlike the more widely cataloged trimethylamine analog Me₃N·BCl₃ (CAS 1516-55-8, MW 176.3 g/mol), this secondary-amine adduct occupies a specific niche within the BCl₃₋ₙ[N(CH₃)₂]ₙ substitution series first systematically characterized by Wiberg and Schuster.

Molecular Formula C2H4BCl3N
Molecular Weight 159.2 g/mol
Cat. No. B13742224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(dimethylamine)boron
Molecular FormulaC2H4BCl3N
Molecular Weight159.2 g/mol
Structural Identifiers
SMILES[B].CN(C(Cl)Cl)Cl
InChIInChI=1S/C2H4Cl3N.B/c1-6(5)2(3)4;/h2H,1H3;
InChIKeyHQQGGBPTLSTYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(dimethylamine)boron (CAS 13072-44-1): Procurement-Relevant Identity, Comparator Landscape, and Evidence Scope for the BCl₃–Dimethylamine 1:1 Adduct


Trichloro(dimethylamine)boron, systematically Cl₃B·NH(CH₃)₂ (CAS 13072-44-1, molecular formula C₂H₇BCl₃N, molecular weight 162.25 g/mol), is the 1:1 Lewis acid–base adduct formed between boron trichloride and dimethylamine . Unlike the more widely cataloged trimethylamine analog Me₃N·BCl₃ (CAS 1516-55-8, MW 176.3 g/mol), this secondary-amine adduct occupies a specific niche within the BCl₃₋ₙ[N(CH₃)₂]ₙ substitution series first systematically characterized by Wiberg and Schuster . Its defining structural feature — retention of all three B–Cl bonds on a tetrahedral boron center following dative N→B coordination — distinguishes it from partially aminated products such as dimethylaminodichloroborane (Cl₂BNMe₂, CAS 1113-31-1) and fully substituted tris(dimethylamino)borane (B(NMe₂)₃, CAS 4375-83-1), and underpins its role as a stoichiometrically controlled intermediate in multi-step boron-nitrogen precursor synthesis . The compound is commercially available at typical purities of ≥95% from specialty chemical suppliers, though procurement volumes and catalog prevalence are substantially lower than for the corresponding BH₃ adduct dimethylamine-borane (DMAB, CAS 74-94-2), which dominates electroless plating and reduction applications .

Why Trichloro(dimethylamine)boron Cannot Be Interchanged with In-Class BCl₃–Amine Adducts or Dimethylamine-Borane: The Stoichiometric and Reactivity Rationale


Generic substitution of trichloro(dimethylamine)boron with close structural analogs introduces quantifiable divergence across at least three dimensions critical to procurement and experimental design. First, the amine denticity — secondary (dimethylamine) vs. tertiary (trimethylamine) — governs both the adduct's thermal lability and its susceptibility to HCl elimination in the presence of additional amine; the Cl₃B·NHMe₂ adduct undergoes facile HCl loss to generate dichlorobis(dimethylamine)-boronium chloride , a pathway not equivalently accessible to the fully N-methylated Me₃N·BCl₃ adduct. Second, within the BCl₃₋ₙ[N(CH₃)₂]ₙ series, the chlorine-to-dimethylamino ratio (3:1, 2:1, 1:2, or 0:3) directly dictates the compound's electrophilicity, hydrolytic sensitivity, and suitability as a vehicle for stepwise B–N bond construction; substituting Cl₃B·NHMe₂ (n = 0, three Cl) with Cl₂BNMe₂ (n = 1, two Cl) forecloses the option of subsequent controlled mono- or di-substitution at boron . Third, substitution with the BH₃ adduct dimethylamine-borane (DMAB) — a reducing agent with hydridic B–H bonds — introduces fundamentally orthogonal redox chemistry; unlike Cl₃B·NHMe₂, which functions as a Lewis acidic electrophile, DMAB is a mild reductant employed in electroless metal plating at optimized concentrations of 2–6 g/L . These differences are not surmountable by adjusting stoichiometry alone; they reflect discrete bonding and functional-group architectures that bifurcate at the point of synthesis. The quantitative evidence below substantiates where and why this compound's selection matters.

Trichloro(dimethylamine)boron: Quantitative Differentiation Evidence Against Closest Analogs


Chlorine Retention and Stoichiometric Control: Cl₃B·NHMe₂ vs. Tris(dimethylamino)borane (B(NMe₂)₃) vs. Partially Aminated Intermediates

The 1:1 adduct Cl₃B·NHMe₂ preserves three B–Cl bonds on a single boron center, enabling its use as the entry point for controlled sequential Cl→NMe₂ substitution. Under stoichiometric control (1:1 BCl₃:dimethylamine, non-aqueous solvent, −20 to 80 °C), the adduct retains the full complement of chlorine atoms, whereas reaction with 3 equivalents of dimethylamine directly yields fully substituted B(NMe₂)₃ with complete chlorine displacement . The 2024 study on porous BN materials explicitly identifies dichlorodimethylamino borane (Cl₂BNMe₂), generated from the controlled reaction of dimethylamine with BCl₃, as a structurally characterized intermediate en route to tri(methylamino)borazine, the immediate BN precursor . In contrast, direct use of B(NMe₂)₃ — which is the prevalent single-source CVD precursor for BN films deposited at 600–900 °C — bypasses the intermediate stage entirely and precludes the sequential amine-exchange strategy employed to tailor precursor carbon content . The selectivity for Cl₂BNMe₂ formation vs. over-amination to B(NMe₂)₃ is a function of exact BCl₃:amine stoichiometric ratio, reaction temperature, and amine addition rate; a 1:1 ratio is critical for adduct preservation . This represents a route-specific differentiation: Cl₃B·NHMe₂ is the gateway to the partially chlorinated intermediates required for low-carbon BN precursors, whereas B(NMe₂)₃ is the endpoint of exhaustive amination.

Boron nitride precursor synthesis Stepwise aminolysis Stoichiometric intermediate control

Lewis Acidity and Adduct Stability: Cl₃B·NHMe₂ Compared with Cl₃B·NMe₃ and the Boron Trihalide Adduct Series

The stability of BCl₃–amine adducts is governed by the interplay of Lewis acidity of the borane and basicity of the amine. For the boron trihalide series, the experimentally established Lewis acidity order toward strong nitrogen bases is BF₃ < BCl₃ < BBr₃ . Within this framework, the Cl₃B·NHMe₂ adduct occupies an intermediate stability position: less stable than the corresponding BBr₃ adduct Me₂N·BBr₃ but more stable than the BF₃ adduct. A direct computational benchmark exists for the parent ammonia adduct: the theoretically predicted B–N bond dissociation energy of Cl₃B–NH₃ is De = 28.6 kcal/mol at the CBS-QB3 level , establishing a quantitative baseline for BCl₃–amine dative bond strength. For the tertiary amine analog Me₃N·BCl₃, gas-phase electron diffraction yields a B–N bond distance of 1.609(6) Å with a rotational barrier around the N–B bond estimated to exceed 18 kcal/mol . The secondary amine adduct Cl₃B·NHMe₂ is expected to exhibit a comparable or slightly longer B–N distance and lower rotational barrier due to reduced steric compression and the presence of an N–H proton that enables alternative reaction channels, including HCl elimination upon exposure to additional amine to form dichlorobis(dimethylamine)-boronium chloride . This HCl-elimination pathway, documented in the Russian literature, is characteristic of the secondary-amine adduct and is not equally accessible to the tertiary-amine analog Me₃N·BCl₃, which lacks an N–H proton.

Lewis acid–base adduct stability Boron trihalide comparative acidity Dative B–N bond energy

Molecular Structure and Spectroscopic Benchmarking: Cl₃B·NHMe₂ as Foundational Member of the BCl₃₋ₙ[N(CH₃)₂]ₙ Series vs. Cl₂BNMe₂ and B(NMe₂)₃

The Wiberg–Schuster series BCl₃₋ₙ[N(CH₃)₂]ₙ (n = 0, 1, 2, 3) constitutes the canonical set of dimethylamino-substituted boron chlorides, with Cl₃B·NHMe₂ representing the n = 0 member — the fully chlorinated, non-substituted adduct . While no gas-phase electron diffraction (GED) structure of Cl₃B·NHMe₂ itself has been published, the n = 1 member Cl₂BNMe₂ has been structurally characterized by GED (Bartell & Clippard, Inorg. Chem. 1970), establishing a benchmark B–N bond length and barrier to rotation about the B–N bond for the partially aminated species . The n = 3 member B(NMe₂)₃ serves as the fully aminated endpoint with predominant B–N π-bonding character and planar nitrogen geometry. The structural progression across this series reflects the increasing contribution of B–N π-bonding as chlorine atoms are sequentially replaced: Cl₃B·NHMe₂ (dative B←N, tetrahedral boron, no π-component) → Cl₂BNMe₂ (partial B–N double-bond character) → B(NMe₂)₃ (substantial B–N π-bonding, near-planar N). This structural gradation directly impacts the compounds' reactivity toward nucleophiles, thermal stability, and suitability as precursors. FTIR and NMR characterization of the dichlorodimethylamino borane intermediate (n = 1), generated from the Cl₃B·NHMe₂ adduct, is explicitly reported in the 2024 BN precursor study, confirming structural identity at this intermediate stage .

Gas-phase electron diffraction B–N π-bonding Molecular geometry benchmarking

Procurement-Relevant Differentiation: Molecular Weight, Composition, and Purity Profile vs. Closest Catalog Analogs

At the procurement level, trichloro(dimethylamine)boron (CAS 13072-44-1) is distinguished from its closest commercially available analogs by molecular weight, elemental composition, and chlorine mass fraction. The target compound (C₂H₇BCl₃N, MW 162.25) contains 65.5% chlorine by mass (three Cl atoms), compared with 56.5% chlorine for dimethylaminodichloroborane (C₂H₆BCl₂N, MW 125.79, two Cl atoms), 34.0% chlorine for chlorobis(dimethylamino)borane (C₄H₁₂BClN₂, MW 134.42, one Cl atom), and 0% chlorine for tris(dimethylamino)borane (C₆H₁₈BN₃, MW 143.04) . The trimethylamine analog Me₃N·BCl₃ (CAS 1516-55-8, C₃H₉BCl₃N, MW 176.30) contains 60.3% chlorine — a lower mass fraction than Cl₃B·NHMe₂ despite having the same number of chlorine atoms, due to the higher molecular weight of the tertiary amine ligand. Commercially, Cl₃B·NHMe₂ is typically offered at ≥95% purity , while the trimethylamine analog Me₃N·BCl₃ is available at purities up to 99% from multiple suppliers, reflecting its broader market availability. The compound is air- and moisture-sensitive, requiring storage and handling under inert atmosphere. The patent literature recommends alkaline washing with 30% NaOH solution to remove acidic impurities (trace HCl, unreacted BCl₃) that could hydrolyze the product , a purification consideration specific to this adduct class that may affect lot-to-lot consistency and should inform procurement quality specifications.

Chemical procurement specification Molecular weight differentiation Purity and stability profile

Boron Nitride Precursor Pathway Selectivity: Cl₃B·NHMe₂ vs. BCl₃/NH₃ Co-Reactant CVD vs. Tris(dimethylamino)borane Single-Source CVD

Three distinct precursor strategies exist for BN materials synthesis, each with quantitatively different processing windows and product characteristics. (1) The BCl₃/NH₃ co-reactant CVD route operates at high temperatures (1300–1700 °C) and deposits h-BN from gas-phase mixtures of BCl₃, NH₃, and H₂, with film crystallinity improving with increasing deposition temperature . (2) The single-source CVD route using B(NMe₂)₃ (TDMAB) achieves BN deposition at lower temperatures (600–900 °C with hot-filament activation; as low as 200–300 °C with plasma enhancement) . (3) The precursor-conversion route, in which Cl₃B·NHMe₂ serves as the gateway to sequentially generated intermediates (Cl₂BNMe₂ → tri(dimethylamino)borazine → tri(methylamino)borazine), ultimately yields a polymeric borazine precursor that can be melt-spun into fibers, coated onto substrates, or sintered into porous monoliths — processing modalities inaccessible to gas-phase CVD methods . The 2024 study demonstrates that the intermediate-derived porous BN exhibits high specific surface area and effective heavy-metal-ion adsorption capacity, properties directly enabled by the precursor architecture rather than by direct CVD deposition . The trichloroborazine (TCB) route, which reacts TCB with dimethylamine at controlled stoichiometry (1 equivalent dimethylamine per TCB, −10 °C in toluene/Et₃N), is explicitly documented in patent literature for BN fiber production and represents an alternative entry point that also exploits the reactivity of the dimethylamine nucleophile toward B–Cl bonds .

Boron nitride precursor engineering CVD precursor selection Controlled-amination route vs. direct CVD

Trichloro(dimethylamine)boron: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation


Scenario 1: Multi-Step Synthesis of Low-Carbon Boron Nitride Precursors (Fibers, Porous Monoliths, and Coatings)

In laboratories or pilot facilities targeting BN fibers, porous adsorbents, or conformal ceramic coatings via the precursor-conversion method, trichloro(dimethylamine)boron is the mandatory starting material. The controlled 1:1 stoichiometry ensures retention of all three B–Cl bonds, enabling the sequential generation of dichlorodimethylamino borane (Cl₂BNMe₂) — the key intermediate that has been structurally characterized by FTIR and NMR and subsequently converted to tri(methylamino)borazine, a low-carbon BN precursor that yields high-surface-area porous BN upon pyrolysis . This route cannot be replicated by substituting B(NMe₂)₃ (which lacks chlorine) or by direct BCl₃/NH₃ CVD (which is restricted to thin-film geometries and requires processing temperatures exceeding 1300 °C) . Procurement of Cl₃B·NHMe₂ at ≥95% purity with documented chlorine retention is essential for reproducible intermediate isolation and precursor quality .

Scenario 2: Synthesis of Cationic Bis(dimethylamine)boronium Complexes via HCl Elimination Chemistry

When the research objective is the synthesis of dichlorobis(dimethylamine)-boronium chloride — a cationic boron complex — the secondary-amine adduct Cl₃B·NHMe₂ is uniquely suited because its N–H proton participates in the HCl-elimination pathway that generates the bis(amine) coordination sphere. This reactivity has been explicitly documented: the action of dimethylamine on BCl₃ yields the bis(dimethylamine)-boronium cation, a transformation that exploits the lability of the N–H proton in the initially formed Cl₃B·NHMe₂ adduct . The tertiary-amine analog Me₃N·BCl₃ cannot access this pathway due to the absence of N–H protons. Researchers should verify adduct identity (CAS 13072-44-1, not 1516-55-8) at the point of procurement to ensure compatibility with this synthetic strategy.

Scenario 3: Lewis Acid-Mediated Organic Transformations Requiring Defined, Intermediate Electrophilicity with Controllable Chlorine Availability

For organic or organometallic transformations requiring a boron-based Lewis acid of defined electrophilicity — stronger than BF₃ adducts yet more controllable than free BCl₃ (which is a corrosive gas with boiling point 12.5 °C) — Cl₃B·NHMe₂ offers a solid or solution-handleable alternative with three chlorine atoms available for subsequent substitution or halide-abstraction chemistry. The intermediate Lewis acidity position of BCl₃ among boron trihalides (BF₃ < BCl₃ < BBr₃ with respect to strong bases ) translates into adduct stability that is sufficient for ambient-temperature handling yet sufficiently reactive for electrophilic activation of carbonyl, imine, and related substrates. The compound's chlorine mass fraction (65.5% w/w) is the highest among BCl₃–amine adducts of comparable molecular weight, providing superior atom economy when chlorine transfer or chloride abstraction is integral to the transformation .

Scenario 4: Computational Benchmarking and Structure–Property Correlation Studies Across the BCl₃₋ₙ[N(CH₃)₂]ₙ Series

For computational chemists and physical-inorganic researchers investigating B–N dative bonding, rotational barriers, and the evolution of boron hybridization with sequential Cl→NMe₂ substitution, Cl₃B·NHMe₂ represents the n = 0 reference point of the Wiberg–Schuster series . Paired with the structurally characterized n = 1 member Cl₂BNMe₂ (GED structure, Bartell & Clippard 1970 ) and the n = 3 member B(NMe₂)₃ (planar N, substantial B–N π-bonding), this series enables systematic computational and spectroscopic investigation of B–N bond evolution. The Cl₃B–NH₃ computational benchmark (De = 28.6 kcal/mol at CBS-QB3 ) provides a reference for calibrating density functional methods applied to this compound class. Procurement of the authentic n = 0 member ensures experimental data integrity for these fundamental studies.

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